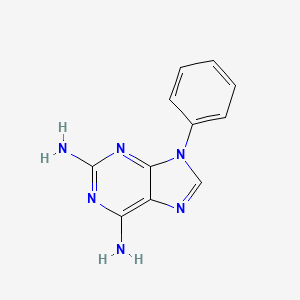
4-(4-Fluoro-benzylamino)-cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(4-Fluoro-bencilamino)-ciclohexanol es un compuesto orgánico que presenta un anillo de ciclohexanol sustituido con un grupo 4-(4-fluorobencilamino)
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(4-Fluoro-bencilamino)-ciclohexanol típicamente implica la reacción de 4-fluorobencilamina con ciclohexanona. El proceso se puede resumir de la siguiente manera:
Paso 1: Preparación de 4-fluorobencilamina haciendo reaccionar cloruro de 4-fluorobencilo con amoníaco.
Paso 2: Aminación reductiva de ciclohexanona con 4-fluorobencilamina en presencia de un agente reductor como borohidruro de sodio o hidrógeno gaseoso con un catalizador adecuado.
Métodos de Producción Industrial
En un entorno industrial, la producción de 4-(4-Fluoro-bencilamino)-ciclohexanol puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de catalizadores y sistemas automatizados puede mejorar la eficiencia y escalabilidad del proceso.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-(4-Fluoro-bencilamino)-ciclohexanol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a una cetona utilizando agentes oxidantes como trióxido de cromo o permanganato de potasio.
Reducción: El compuesto se puede reducir a la amina correspondiente utilizando agentes reductores como hidruro de litio y aluminio.
Sustitución: El átomo de flúor se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Trióxido de cromo en ácido acético o permanganato de potasio en agua.
Reducción: Hidruro de litio y aluminio en éter o borohidruro de sodio en metanol.
Sustitución: Yoduro de sodio en acetona para reacciones de intercambio de halógenos.
Principales Productos Formados
Oxidación: Formación de 4-(4-Fluoro-bencilamino)-ciclohexanona.
Reducción: Formación de 4-(4-Fluoro-bencilamino)-ciclohexilamina.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 4-(4-Fluoro-bencilamino)-ciclohexanol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con dianas biológicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluido su papel como precursor en el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos especiales e intermediarios para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción del 4-(4-Fluoro-bencilamino)-ciclohexanol implica su interacción con dianas moleculares específicas. El compuesto puede actuar sobre enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
4-Fluorobencilamina: Un compuesto relacionado con características estructurales similares pero que carece de la parte ciclohexanol.
Ciclohexanol: Un compuesto más simple con un grupo hidroxilo en un anillo de ciclohexano, que carece del grupo 4-fluorobencilamino.
4-Fluorobencil alcohol: Similar a la 4-fluorobencilamina pero con un grupo hidroxilo en lugar de un grupo amino.
Singularidad
El 4-(4-Fluoro-bencilamino)-ciclohexanol es único debido a la combinación del grupo 4-fluorobencilamino y el anillo de ciclohexanol. Esta estructura única confiere propiedades químicas y biológicas específicas que lo distinguen de otros compuestos relacionados.
Propiedades
Fórmula molecular |
C13H18FNO |
|---|---|
Peso molecular |
223.29 g/mol |
Nombre IUPAC |
4-[(4-fluorophenyl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C13H18FNO/c14-11-3-1-10(2-4-11)9-15-12-5-7-13(16)8-6-12/h1-4,12-13,15-16H,5-9H2 |
Clave InChI |
CEKDSILVRRSOTF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1NCC2=CC=C(C=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




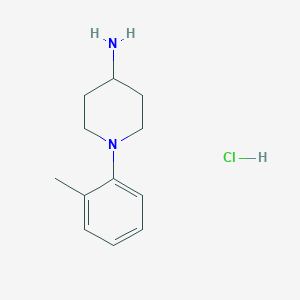



![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11882007.png)
![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile, 6-(1-piperazinyl)-](/img/structure/B11882024.png)
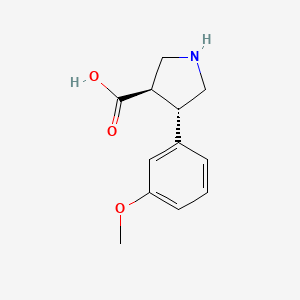
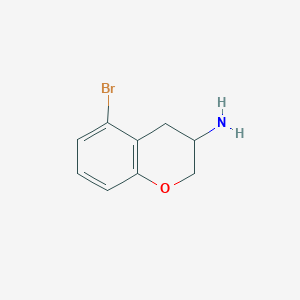
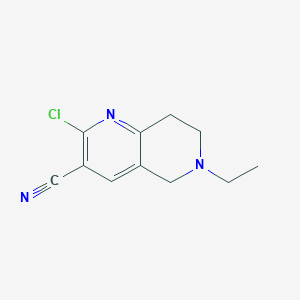
![7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11882051.png)

